4-Amino-N-(3-aminofenil)benzamida

Descripción general

Descripción

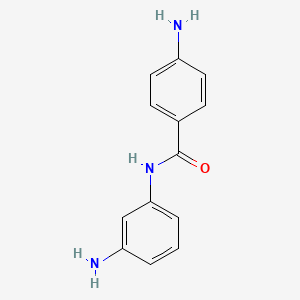

4-Amino-N-(3-aminophenyl)benzamide is an organic compound with the molecular formula C13H13N3O It is characterized by the presence of two amino groups attached to a benzamide structure

Aplicaciones Científicas De Investigación

Antidiabetic Potential

One significant application of 4-amino-N-(3-aminophenyl)benzamide derivatives is in the development of inhibitors for the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism. Research has demonstrated that certain derivatives of the aminobenzamide scaffold can effectively inhibit DPP-IV activity, providing a potential therapeutic avenue for managing diabetes mellitus. In a study, 69 novel compounds were synthesized, with some exhibiting up to 38% inhibition of DPP-IV at a concentration of 100 μM, indicating their potential as hypoglycemic agents .

Key Findings:

- Active Compounds: Ten derivatives showed superior in vitro activity compared to reference compounds.

- Mechanism: The binding affinity to the active site of DPP-IV was evaluated using computer-aided drug design techniques.

Anticonvulsant Activity

Another notable application is the potential use of 4-amino-N-(3-aminophenyl)benzamide as an anticonvulsant agent. Patents have been filed for various aminobenzamide compounds, including this specific derivative, highlighting its efficacy in treating seizures in mammals. The mechanism is believed to involve modulation of neurotransmitter systems that are critical in seizure activity .

Case Study Insights:

- Clinical Relevance: The compound's anticonvulsant properties suggest it could be developed into a therapeutic drug for epilepsy and related disorders.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have explored the role of 4-amino-N-(3-aminophenyl)benzamide as an inhibitor of fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders, including obesity and diabetes. In vitro experiments showed that certain derivatives exhibited potent inhibitory activity against FABP4, with one compound demonstrating an IC50 value lower than that of established ligands like arachidonic acid .

Research Highlights:

- Inhibitory Potency: The most effective compounds were able to reduce fluorescence significantly, indicating strong binding affinity.

- Potential Applications: These findings open avenues for developing treatments targeting metabolic syndromes through FABP4 inhibition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-N-(3-aminophenyl)benzamide can be synthesized through several methods. One common approach involves the acylation of 3-aminobenzanilide with benzoyl chloride. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reduction of 4-nitro-N-(3-nitrophenyl)benzamide using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it allows for the selective reduction of nitro groups to amino groups without affecting other functional groups in the molecule.

Industrial Production Methods

In industrial settings, the production of 4-Amino-N-(3-aminophenyl)benzamide often involves continuous flow processes. These processes utilize microreactor systems to optimize reaction conditions and improve yield. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor system has been shown to produce high yields of the desired product within a short reaction time .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-(3-aminophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: 4-Nitro-N-(3-nitrophenyl)benzamide.

Reduction: 4-Amino-N-(3-aminophenyl)benzamide.

Substitution: Derivatives with different functional groups replacing the amino groups.

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(3-aminophenyl)benzamide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzamide structure allows for interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Amino-N-(3-aminophenyl)benzamide can be compared with other similar compounds such as:

4,4’-Diaminobenzanilide: Similar in structure but with amino groups at different positions, leading to different chemical properties and reactivity.

N-(3-Aminophenyl)benzamide: Lacks the second amino group, resulting in different reactivity and applications.

The uniqueness of 4-Amino-N-(3-aminophenyl)benzamide lies in its dual amino groups, which provide additional sites for chemical modification and interaction with biological molecules .

Actividad Biológica

4-Amino-N-(3-aminophenyl)benzamide, also known by its CAS number 2657-85-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Amino-N-(3-aminophenyl)benzamide is C13H13N3O. The compound features two amino groups attached to a benzamide structure, which contributes to its reactivity and biological interactions.

The biological activity of 4-Amino-N-(3-aminophenyl)benzamide is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can influence enzyme activities and receptor functions. The compound's dual amino groups provide multiple sites for chemical modification, enhancing its potential as a pharmacological agent.

Biological Activities

Research indicates that 4-Amino-N-(3-aminophenyl)benzamide exhibits significant biological activities, particularly in cancer research. Notable activities include:

- Inhibition of DNA Methylation : Analogues of this compound have been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression. For instance, derivatives have demonstrated effective inhibition against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .

- Anticancer Properties : Studies have reported the compound's efficacy against various cancer models. In vivo studies involving mammary adenocarcinoma in rats have shown that related compounds can significantly reduce tumor volume when administered at specific dosages .

- Anticonvulsant and Anti-inflammatory Effects : Some derivatives have been evaluated for their potential as anticonvulsants and anti-inflammatory agents, indicating a broader therapeutic scope beyond oncology.

Case Studies

- Mammary Adenocarcinoma Study :

- DNA Methyltransferase Inhibition :

Comparative Analysis

The following table compares 4-Amino-N-(3-aminophenyl)benzamide with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Amino-N-(3-aminophenyl)benzamide | Two amino groups on the benzamide structure | Inhibits DNMTs; anticancer properties |

| 4,4’-Diaminobenzanilide | Amino groups at different positions | Varies in reactivity; used in dye synthesis |

| N-(3-Aminophenyl)benzamide | Lacks the second amino group | Different reactivity; limited applications |

Propiedades

IUPAC Name |

4-amino-N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHQQCBFMYAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062578 | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-85-4 | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4-Diaminobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PA9SH854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.